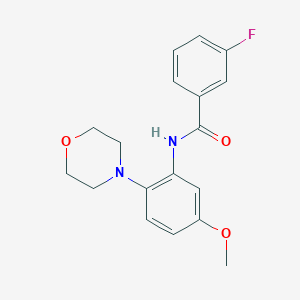![molecular formula C23H29N3O3 B243918 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243918.png)
4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as MPB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPB is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for research on cellular signaling pathways and drug discovery.
Mechanism of Action
4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the D3 receptor, 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide can modulate dopamine signaling and affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the inhibition of inflammation and pain, and the regulation of cell growth and apoptosis. 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling pathways. However, one limitation of using 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its potential off-target effects, which may complicate data interpretation. Additionally, 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.
Future Directions
There are numerous potential future directions for research on 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more selective and potent D3 receptor antagonists based on the structure of 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. Another area of research is the investigation of the potential therapeutic applications of 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in various disease states, including cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide and its potential off-target effects.
Synthesis Methods
The synthesis of 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting with the reaction of 4-aminobenzamide with 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid. This intermediate product is then treated with methoxyamine hydrochloride to form the final product, 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. The synthesis of 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been used to study cellular signaling pathways involved in inflammation and pain. In neuroscience, 4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been used to study the role of dopamine receptors in addiction and reward pathways.
properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)16-22(27)26-14-12-25(13-15-26)20-8-6-19(7-9-20)24-23(28)18-4-10-21(29-3)11-5-18/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
InChI Key |
RLYSCDSMDWFTGZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)